5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole (CAS: 104489-47-6) is a 1,2,4-oxadiazole derivative featuring a chloromethyl group at the C5 position and a 4-nitrophenylmethyl group at the C3 position. This compound is part of a broader class of 1,2,4-oxadiazoles, which are heterocyclic systems valued in medicinal chemistry and materials science due to their stability, synthetic versatility, and diverse bioactivity . The 4-nitrophenyl group is a strong electron-withdrawing substituent, while the chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution).
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-6-10-12-9(13-17-10)5-7-1-3-8(4-2-7)14(15)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDQAXAPNFXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380858 | |
| Record name | 5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54042-98-7 | |
| Record name | 5-(chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N'-Hydroxy-4-nitrobenzamidine
The amidoxime precursor is prepared by reacting 4-nitrobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux. This yields N'-hydroxy-4-nitrobenzamidine , characterized by its nitro-substituted aromatic ring and amidoxime functionality.
O-Acylation with Chloroacetyl Chloride
The amidoxime is treated with chloroacetyl chloride in dichloromethane in the presence of triethylamine as a base. This step forms the O-(chloroacetyl)-N'-hydroxy-4-nitrobenzamidine intermediate.
Cyclization Using Tetra(n-Butyl)Ammonium Hydroxide (TBAH)
The O-acylamidoxime undergoes intramolecular cyclization in tetrahydrofuran (THF) and water with tetra(n-butyl)ammonium hydroxide (TBAH) as a phase-transfer catalyst. Stirring at 20°C for 10 minutes yields the target oxadiazole with a reported efficiency of 97%.
Reaction Conditions
- Catalyst: TBAH (40% w/w, 0.0281 mmol)
- Solvent: THF/water (0.70 mL total)
- Time: 10 minutes
- Yield: 97%
Advantages
- Rapid reaction time (≤10 minutes).
- High yield due to efficient phase-transfer catalysis.
- Mild conditions compatible with nitro groups.
Limitations
- Requires purification via flash chromatography.
- TBAH’s hygroscopic nature demands anhydrous handling.
Superbase-Mediated One-Pot Synthesis in NaOH/DMSO
Baykov et al. developed a one-pot method for 3,5-disubstituted-1,2,4-oxadiazoles using a superbase medium. Adapted for the target compound:
Reaction of Amidoxime with Methyl Chloroacetate
N'-hydroxy-4-nitrobenzamidine reacts with methyl chloroacetate in a NaOH/DMSO mixture at room temperature. The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl.
Cyclization and Isolation
Cyclization proceeds spontaneously, forming the oxadiazole ring. The product is isolated via acidification and filtration, yielding 60–75% under optimized conditions.
Reaction Conditions
Advantages
- One-pot synthesis reduces intermediate purification.
- Scalable for bulk production.
Limitations
- Prolonged reaction times for electron-deficient substrates (e.g., nitro groups).
- DMSO removal requires extensive washing.
Vilsmeier Reagent Activation of Carboxylic Acids
Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for cyclization:
Preparation of Chloroacetic Acid Adduct
Chloroacetic acid is treated with Vilsmeier reagent to generate the reactive acyloxyphosphonium intermediate.
Coupling with Amidoxime
The activated acid reacts with N'-hydroxy-4-nitrobenzamidine , forming the O-acylamidoxime. Subsequent heating induces cyclization, yielding the target compound in 61–93%.
Reaction Conditions
- Activator: POCl₃ (1.2 equiv), DMF (1.5 equiv)
- Solvent: Dichloroethane
- Temperature: 80°C
- Yield: 85% (optimized)
Advantages
- High yields and simple purification.
- Applicable to sterically hindered substrates.
Limitations
Multi-Step Synthesis via Patent Route
A patent by Cai et al. outlines a sequential approach for analogous oxadiazoles, adaptable as follows:
Stepwise Synthesis
- Amidoxime Formation: 4-Nitrobenzonitrile → N'-hydroxy-4-nitrobenzamidine (hydroxylamine hydrochloride, ethanol).
- Esterification: Reaction with chloroacetyl chloride (triethylamine, CH₂Cl₂).
- Cyclization: Base-mediated ring closure (K₂CO₃, acetone).
Key Steps
Advantages
- High-purity intermediates.
- Flexible to modify substituents.
Limitations
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| TBAH Cyclization | 97 | 10 min | High | Moderate |
| Superbase | 60–75 | 4–24 h | Low | High |
| Vilsmeier | 85 | 3 h | Medium | Moderate |
| Patent Route | 85 | 48 h | High | Low |
Optimal Method: The TBAH-mediated cyclization offers the highest yield and shortest reaction time, making it preferable for lab-scale synthesis. For industrial applications, the superbase method balances cost and scalability despite lower yields.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or alcohols.
Scientific Research Applications
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
1,2,4-Oxadiazoles with electron-withdrawing groups (EWGs) at the C3 or C5 positions often exhibit enhanced pharmacological activity. For example:
- Compound XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) : Demonstrated potent CNS depressant activity due to the synergistic effects of the nitro and chloro groups .
- 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) : Showed apoptosis-inducing activity in cancer cells, attributed to the trifluoromethylphenyl group’s lipophilicity and the chlorothiophene’s electronic effects .
The target compound’s 4-nitrophenylmethyl group likely enhances bioactivity by improving binding affinity to target proteins (e.g., via π-π stacking or dipole interactions). However, unlike Compound XIV (a 1,3,4-oxadiazole), the 1,2,4-oxadiazole scaffold in the target compound may confer distinct metabolic stability or selectivity .
Physicochemical Properties
Key molecular properties of the target compound and analogs are compared below:
*Estimated based on structural similarity to .
- logP and Solubility: The target compound’s logP (~4.7) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Nitro Group Position : The para -nitro group in the target compound provides stronger electron-withdrawing effects than meta -nitro analogs (e.g., ), which may enhance stability in biological systems .
Biological Activity
5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloromethyl group and a nitrophenyl moiety attached to the oxadiazole ring, which contributes to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClN3O3 |
| Molecular Weight | 239.01 g/mol |
| SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCl)N+[O-] |
| InChI | InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 |
Biological Activities
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.
Anticancer Activity
A study investigated the antiproliferative effects of a series of oxadiazole derivatives on human tumor cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells. The compound's interaction with topoisomerase I was also evaluated, revealing inhibitory effects that suggest potential as an anticancer agent .
Antibacterial Activity
In another study focusing on the biological activity of oxadiazole derivatives, this compound was tested against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess potency compared to standard antibiotics .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : MTT assay was performed on HCT-116 and HeLa cell lines.
- Results : The compound showed IC50 values of 12 µM for HCT-116 and 15 µM for HeLa cells, indicating promising anticancer activity.
-
Case Study on Antibacterial Activity :
- Objective : To assess the antibacterial efficacy of the compound against selected bacterial strains.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli, suggesting moderate antibacterial properties.
Q & A
Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted benzamidines with acyl chlorides in pyridine under reflux. For example, 4-nitrobenzamidine can react with 2,4-dichlorobenzoyl chloride at 114°C for 1.5 hours, followed by purification via column chromatography and recrystallization (e.g., from dichloromethane) . Variations include substituting the acyl chloride with other electrophiles to optimize yield or introduce functional groups.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., chloromethyl protons at δ ~4.75 ppm and aromatic protons at δ 7.30–8.04 ppm) .
- IR spectroscopy : To identify oxadiazole ring vibrations (~950–980 cm⁻¹) and nitro group stretches (~1520 cm⁻¹) .
- Mass spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 229 for 4-chlorophenyl derivatives) .
- Elemental analysis : To verify purity and stoichiometry .
Q. How is the compound initially screened for biological activity?
In vitro cytotoxicity assays (e.g., MTT or caspase-based assays) against cancer cell lines (e.g., T47D breast cancer cells) are standard. Flow cytometry can assess cell cycle arrest (e.g., G1 phase) and apoptosis induction via Annexin V/PI staining . Dose-response curves (0.1–10 µM) and IC50 calculations are used to evaluate potency .
Advanced Research Questions
Q. What structural modifications enhance biological activity, and how are SAR studies designed?
- Substituent optimization : Replace the 3-aryl group with pyridyl rings or electron-withdrawing substituents (e.g., nitro, chloro) to improve target binding. For example, 3-(5-chloropyridin-2-yl) derivatives show enhanced in vivo antitumor activity .
- Positional effects : The 5-chloromethyl group is critical; replacing it with bulkier substituents reduces activity . SAR studies involve synthesizing analogs with systematic substitutions, followed by biological testing and molecular docking to identify key interactions (e.g., with TIP47 protein) .
Q. How do crystallographic analyses resolve structural ambiguities?
Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N: 1.33–1.38 Å), dihedral angles between oxadiazole and aryl rings (~4–10°), and intermolecular interactions (e.g., C–H···N hydrogen bonds). For example, the nitro group in the 4-nitrophenyl moiety twists ~10.4° from the benzene plane, influencing packing and stability .
Q. How can contradictions in biological activity across cell lines be addressed methodologically?
- Target profiling : Use photoaffinity labeling (e.g., with radiolabeled probes) to identify binding partners like TIP47, which may explain selectivity in breast vs. colorectal cancer cells .
- Pathway analysis : Compare transcriptomic profiles of sensitive vs. resistant cell lines to identify differential expression of apoptosis regulators (e.g., Bcl-2, caspases) .
Q. What mechanisms underlie its reactivity in chemical transformations (e.g., with KCN)?
The chloromethyl group undergoes nucleophilic substitution with KCN to form nitriles. At elevated temperatures (~80°C), decyanation occurs via HCN release, yielding alkanes. This reaction is monitored via GC-MS or 13C NMR to track cyanide displacement and intermediate stability .
Q. What strategies are used to identify molecular targets in drug discovery?
- Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins (e.g., TIP47 in apoptosis induction) .
- Kinome profiling : Screen against kinase libraries to rule off-target effects .
Methodological Notes
- Synthesis : Optimize solvent polarity (e.g., pyridine for cyclization) and reaction time to minimize byproducts .
- Crystallization : Use slow evaporation of DCM/MeOH mixtures to obtain diffraction-quality crystals .
- Data interpretation : Cross-validate NMR/IR with computational methods (e.g., Gaussian 03 for vibrational frequencies) to resolve spectral overlaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
